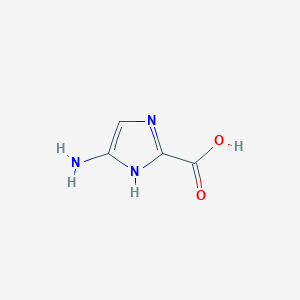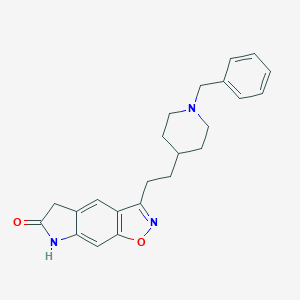
2,6-Dimethylphenylisocyanat
Übersicht
Beschreibung
2,6-Dimethylphenyl isocyanate (2,6-DMPI) is an organic compound with the molecular formula C8H7NO and is a derivative of the isocyanate family. It is a colorless liquid that is soluble in organic solvents, such as alcohols and ethers. 2,6-DMPI has a wide range of applications in the scientific field, from synthesis to research and development.
Wissenschaftliche Forschungsanwendungen
Herstellung derivatisierter β-Cyclodextrine
2,6-Dimethylphenylisocyanat wurde bei der Herstellung derivatisierter β-Cyclodextrine verwendet . Diese Cyclodextrine können als chirale stationäre Phasen in der Normalphasen-Flüssigchromatographie verwendet werden .
Chirale stationäre Phase in der Normalphasen-Flüssigchromatographie
Derivatisierte β-Cyclodextrine, die unter Verwendung von this compound hergestellt werden, können als chirale stationäre Phase in der Normalphasen-Flüssigchromatographie verwendet werden . Dies ermöglicht die Trennung von Enantiomeren, was in der pharmazeutischen Forschung und Entwicklung entscheidend ist .
Synthese von Tris(2,6-dimethylphenylimido)methylrhenium(VII)
This compound wird bei der Synthese von Tris(2,6-dimethylphenylimido)methylrhenium(VII) verwendet . Diese Verbindung hat potenzielle Anwendungen in der Katalyse und Materialwissenschaft .
Herstellung von 1-(2-Isopropylphenyl)-3-(2,6-dimethylphenyl)harnstoff
Diese Verbindung wird unter Verwendung von this compound synthetisiert . Obwohl die spezifischen Anwendungen dieses Harnstoffderivats nicht erwähnt werden, haben Harnstoffderivate im Allgemeinen eine breite Palette an Anwendungen in der pharmazeutischen Chemie .
Anwendungen als Lösungsmittel
This compound ist eine Flüssigkeit und kann möglicherweise als Lösungsmittel in verschiedenen chemischen Reaktionen verwendet werden .
Forschungsanwendungen
Als Forschungschemikalie wird this compound in verschiedenen Forschungsanwendungen eingesetzt
Safety and Hazards
2,6-Dimethylphenyl isocyanate is hazardous. It may cause respiratory irritation, allergy or asthma symptoms or breathing difficulties if inhaled. It is fatal if inhaled or swallowed. It causes serious eye irritation and skin irritation. It may cause skin sensitization. It is a combustible liquid . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment is recommended .
Wirkmechanismus
Target of Action
2,6-Dimethylphenyl isocyanate is a chemical compound that primarily targets the respiratory system . It is known to cause acute toxicity through dermal, inhalation, and oral routes .
Biochemical Pathways
It is known to be used in the preparation of derivatized β-cyclodextrins, which are used as chiral stationary phases in normal-phase liquid chromatography . It is also involved in the preparation of tris (2,6-dimethylphenylimido)methylrhenium (VII) and 1- (2-isopropylphenyl)-3- (2,6-dimethylphenyl)urea .
Action Environment
The action, efficacy, and stability of 2,6-Dimethylphenyl isocyanate can be influenced by various environmental factors. For instance, its reactivity means it can be affected by the presence of moisture or other reactive substances. Additionally, its volatility and the fact that it is a liquid at room temperature mean that it can readily evaporate, potentially leading to inhalation exposure .
Biochemische Analyse
Biochemical Properties
2,6-Dimethylphenyl isocyanate plays a crucial role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. One of its primary interactions is with amino groups in proteins, leading to the formation of stable urea derivatives. This reaction is particularly useful in the modification of proteins for analytical purposes. Additionally, 2,6-Dimethylphenyl isocyanate can react with nucleophiles such as amines and alcohols, forming carbamate and urea linkages, respectively .
Cellular Effects
The effects of 2,6-Dimethylphenyl isocyanate on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modify proteins involved in signaling pathways, thereby altering their activity and downstream effects. This modification can lead to changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis . Moreover, 2,6-Dimethylphenyl isocyanate can impact cellular metabolism by interacting with metabolic enzymes, potentially altering metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 2,6-Dimethylphenyl isocyanate exerts its effects through covalent binding to biomolecules. The isocyanate group reacts with nucleophilic sites on proteins, such as amino and thiol groups, forming stable adducts. This covalent modification can inhibit or activate enzyme activity, depending on the site and nature of the interaction. Additionally, the binding of 2,6-Dimethylphenyl isocyanate to DNA or RNA can lead to changes in gene expression, either by directly modifying nucleic acids or by altering the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dimethylphenyl isocyanate can change over time. The compound is relatively stable under standard storage conditions but can degrade upon prolonged exposure to light and moisture. In vitro studies have shown that the stability of 2,6-Dimethylphenyl isocyanate can influence its long-term effects on cellular function. For example, degradation products may have different reactivity and biological activity compared to the parent compound . In vivo studies have also indicated that the compound’s effects can vary over time, with potential long-term impacts on cellular health and function .
Dosage Effects in Animal Models
The effects of 2,6-Dimethylphenyl isocyanate in animal models are dose-dependent. At low doses, the compound may have minimal or beneficial effects, such as enhancing protein stability or modulating enzyme activity. At higher doses, 2,6-Dimethylphenyl isocyanate can exhibit toxic effects, including cellular damage, inflammation, and organ toxicity. Studies have shown that there is a threshold dose above which the adverse effects become significant, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
2,6-Dimethylphenyl isocyanate is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with cellular components, potentially affecting metabolic flux and the levels of key metabolites. Additionally, the compound can influence the activity of metabolic enzymes, either by direct binding or through the formation of reactive intermediates .
Transport and Distribution
Within cells and tissues, 2,6-Dimethylphenyl isocyanate is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also be transported by specific carrier proteins. Once inside the cell, the compound can localize to different cellular compartments, depending on its interactions with intracellular proteins and organelles. The distribution of 2,6-Dimethylphenyl isocyanate within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2,6-Dimethylphenyl isocyanate is critical for its activity and function. The compound can be targeted to specific cellular compartments through interactions with targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can modify proteins involved in protein folding and secretion. Alternatively, 2,6-Dimethylphenyl isocyanate may accumulate in the nucleus, affecting gene expression by modifying nuclear proteins or nucleic acids .
Eigenschaften
IUPAC Name |
2-isocyanato-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-4-3-5-8(2)9(7)10-6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLRKXVEALTVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067397 | |
| Record name | Benzene, 2-isocyanato-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28556-81-2 | |
| Record name | 2,6-Dimethylphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28556-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Xylyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028556812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28556-81-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-isocyanato-1,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 2-isocyanato-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isocyanato-1,3-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-XYLYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QL5MU0E0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,6-Dimethylphenyl isocyanate relate to its reactivity with metal complexes?
A2: The bulky 2,6-dimethylphenyl group in 2,6-Dimethylphenyl isocyanate plays a crucial role in its reactivity with metal complexes. For instance, in reactions with rhenium(VII) complexes like [ReMe(NBut)3], only one 2,6-dimethylphenyl imido ligand can be selectively substituted. This selectivity is likely due to steric hindrance imposed by the two methyl groups flanking the isocyanate group. []
Q2: Can 2,6-Dimethylphenyl isocyanate be utilized to modify cyclodextrins for chromatographic applications?
A3: Yes, 2,6-Dimethylphenyl isocyanate can be used to derivatize β-cyclodextrins, creating modified stationary phases for normal-phase liquid chromatography. These derivatized cyclodextrins show promise in separating enantiomers, although the mechanism is thought to be independent of inclusion complexation, unlike native β-cyclodextrin. []
Q3: How does 2,6-Dimethylphenyl isocyanate interact with organoactinide complexes?
A4: Studies demonstrate that 2,6-Dimethylphenyl isocyanate readily inserts into the thorium-carbon bond of organoactinide complexes like (ArO)₂Th(CH₂SiMe₃)₂ (where Ar = 2,6-t-Bu₂C₆H₃). This insertion reaction yields a new complex, (ArO)₂Th, showcasing the reactivity of isocyanates with specific metal-carbon bonds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

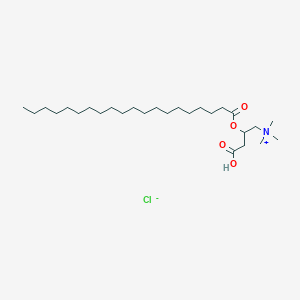


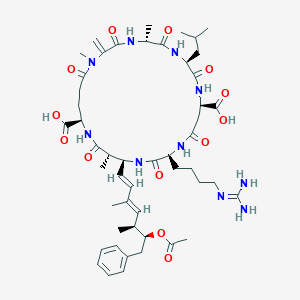
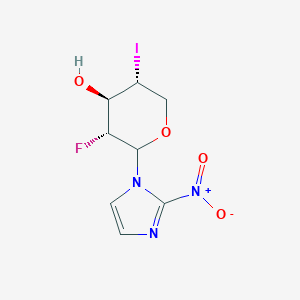



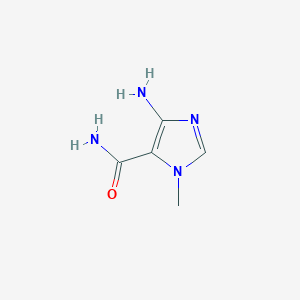
![n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide](/img/structure/B127794.png)
